(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol
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Description
The compound “(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol” belongs to a class of organic compounds known as bicyclic compounds . These compounds contain two fused rings in their structure. They are very difficult to synthesize due to the high strain energy of the ring systems .
Molecular Structure Analysis
The molecular structure of “(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol” would consist of a bicyclo[3.1.0]hexane ring attached to a propan-1-ol group. The “2R” indicates the stereochemistry of the compound .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex due to the strained ring systems. For instance, the gold-catalyzed Si–H bond insertion reaction of 1,6-enynes with hydrosilanes proceeds through cyclopropyl gold carbene intermediates . Similarly, a palladium/phosphine cooperative catalytic system can accomplish the selective intermolecular activation of Morita–Baylis–Hillman carbonates .Future Directions
The synthesis of highly strained bicyclic compounds like “(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol” is a challenging and active area of research . Future directions could include the development of more efficient and practical synthetic methods, as well as the exploration of their potential applications in various fields .
properties
IUPAC Name |
(2R)-2-(2-bicyclo[3.1.0]hexanyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-6(5-10)8-3-2-7-4-9(7)8/h6-10H,2-5H2,1H3/t6-,7?,8?,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWBNCWCEUKTJH-JUGFDQIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2C1C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCC2C1C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol |
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